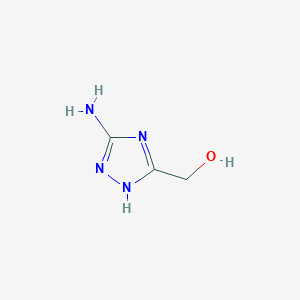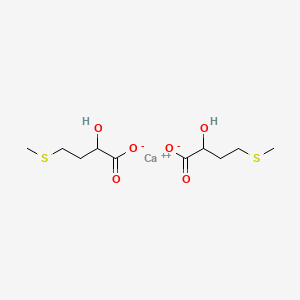
exo-2-Bromonorbornane
Übersicht
Beschreibung
“exo-2-Bromonorbornane” is a chemical compound with the formula C7H11Br . Its IUPAC name is 2-bromobicyclo[2.2.1]heptane .
Molecular Structure Analysis
The molecular structure of exo-2-Bromonorbornane can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .
Physical And Chemical Properties Analysis
exo-2-Bromonorbornane is a liquid at room temperature . It has a molecular weight of 175.07 , a boiling point of 82 °C at 29 mmHg , and a density of 1.363 g/mL at 25 °C . The refractive index (n20/D) is 1.5148 .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
2-Bromobicyclo[2.2.1]heptane is used in the asymmetric synthesis of bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Drug Development
The bicyclo[2.2.1]heptane scaffold, which is a part of 2-Bromobicyclo[2.2.1]heptane, is featured by drug candidates such as LMV-6015 and AMG 221 . The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .
Natural Products Synthesis
The bicyclo[2.2.1]heptane scaffold is also a privileged molecular structure embedded in numerous compounds with various functions . It is found in bioactive natural products like camphor, sordarins, α-santalol, and β-santalol .
Chiral Auxiliary
Bornanesultam, a compound that contains the bicyclo[2.2.1]heptane scaffold, is a well-known chiral auxiliary . Chiral auxiliaries are used in synthesis to control the stereochemical outcome of a reaction.
Chiral Ligands for Transition-Metal Catalysis
Dibenzyldiene and diphonane, which contain the bicyclo[2.2.1]heptane scaffold, are effective chiral ligands for transition-metal catalysis . These ligands can be used to induce chirality in the products of catalytic reactions.
Synthesis of Methyl Norbornane-7-carboxylate
7-Bromobicyclo[2.2.1]heptane, a related compound, has been used in the synthesis of methyl norbornane-7-carboxylate .
Safety and Hazards
exo-2-Bromonorbornane is classified as a flammable liquid (Hazard Classifications: Flam. Liq. 3) and can cause eye irritation (Eye Irrit. 2). It can also cause skin irritation (Skin Irrit. 2) and may cause respiratory irritation (STOT SE 3). Precautionary measures include avoiding breathing vapours, mist, or gas, and removing all sources of ignition .
Wirkmechanismus
Target of Action
2-Bromobicyclo[2.2.1]heptane, also known as 2-Norbornyl bromide or exo-2-Bromonorbornane, is a chemical compound with the molecular formula C7H11Br
Mode of Action
The mode of action of 2-Bromobicyclo[22It is known that in an elimination reaction, a base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (in this case, bromine), leading to the formation of a double bond and the departure of the leaving group .
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromobicyclo[22It has been used in the synthesis of a wide range of bicyclo[221]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
Eigenschaften
IUPAC Name |
2-bromobicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYOAWHKJRWNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951895 | |
| Record name | 2-Bromobicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
exo-2-Bromonorbornane | |
CAS RN |
2534-77-2, 29342-65-2 | |
| Record name | exo-2-Bromonorbornane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002534772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-2-bromonorbornane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does exo-2-bromonorbornane react with Grignard reagents?
A2: Studies on the formation of Grignard reagents suggest that the reaction of exo-2-bromonorbornane with Rieke magnesium proceeds with a high degree of stereospecificity. When the reaction is conducted at -70°C in ether with tert-butyl alcohol-O-d, exclusively exo-2-deuterionorbornane is formed. [] This result provides strong evidence for the surface nature of the Grignard formation reaction, where the stereochemistry of the starting bromide is retained in the final product.
Q2: How does the reactivity of exo-2-bromonorbornane compare to its endo isomer?
A3: Mass spectral analysis using both photoionization and electron impact methods reveals that exo-bromine loss from exo-2-bromonorbornane is more facile than endo-bromine loss from endo-2-bromonorbornane. [] This difference in reactivity mirrors the trends observed in solvolysis reactions, highlighting the influence of stereochemistry on the reactivity of these bicyclic systems.
Q3: Can exo-2-bromonorbornane undergo C-alkylation reactions?
A4: Yes, exo-2-bromonorbornane has been successfully utilized in non-catalyzed C-alkylation reactions with phenols. [] This reaction provides a method for directly introducing the norbornyl moiety onto the aromatic ring, expanding the synthetic utility of exo-2-bromonorbornane.
Q4: What are the potential applications of exo-2-bromonorbornane in organic synthesis?
A5: Exo-2-bromonorbornane serves as a valuable starting material for synthesizing various norbornane derivatives. For instance, it can be used to prepare 1-(norborn-2-ylidene)acetic acid derivatives, which are important intermediates in organic synthesis. [] Furthermore, its participation in Grignard reactions and C-alkylation reactions broadens its applications in building more complex molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




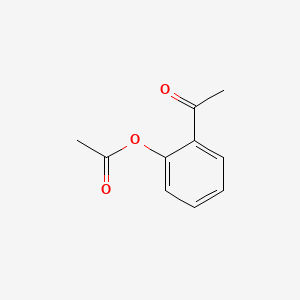
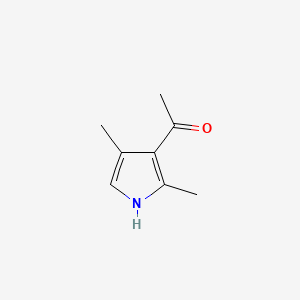
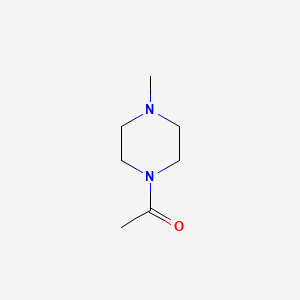
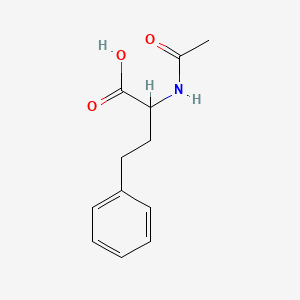

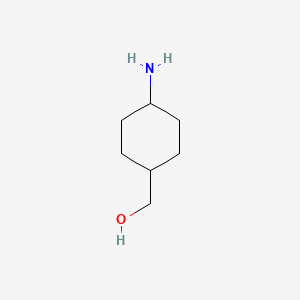
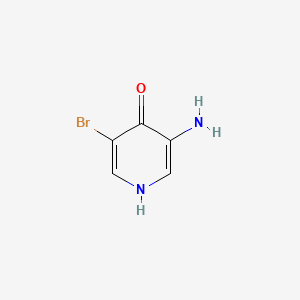
![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B3021551.png)

